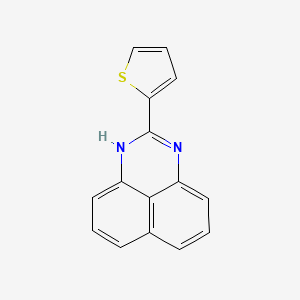

2-thiophen-2-yl-1H-perimidine

Description

Structure

3D Structure

Properties

CAS No. |

62460-65-5 |

|---|---|

Molecular Formula |

C15H10N2S |

Molecular Weight |

250.32 g/mol |

IUPAC Name |

2-thiophen-2-yl-1H-perimidine |

InChI |

InChI=1S/C15H10N2S/c1-4-10-5-2-7-12-14(10)11(6-1)16-15(17-12)13-8-3-9-18-13/h1-9H,(H,16,17) |

InChI Key |

SRNKJEHQROCWRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CC=CS4 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Thiophen 2 Yl 1h Perimidine and Analogues

Classical and Established Synthetic Routes to 1H-Perimidine Derivatives

The foundational method for synthesizing the 1H-perimidine scaffold is the condensation reaction between 1,8-diaminonaphthalene (B57835) and a suitable carbonyl compound. nih.gov This approach has been a cornerstone in the preparation of a wide array of 2-substituted perimidine derivatives. For instance, the reaction of 1,8-diaminonaphthalene with various aldehydes and ketones has been successfully employed to generate a series of 2-substituted-2,3-dihydro-1H-perimidines. edu.krdresearchgate.netedu.krd The general mechanism involves the initial formation of a Schiff base between one of the amino groups of 1,8-diaminonaphthalene and the carbonyl group, followed by an intramolecular cyclization and subsequent dehydration to yield the perimidine ring system. nih.gov

One established one-pot method involves refluxing a mixture of 1,8-diaminonaphthalene, an aldehyde, and sodium pyrosulfite in aqueous ethanol (B145695) or N,N-dimethylformamide to produce 2-substituted 1H-perimidines in high yields. tandfonline.com This method is broadly applicable, though it is less effective for araldehydes that have strong electron-withdrawing groups. tandfonline.com Another classical approach involves the reaction of 1,8-diaminonaphthalene with pyridine-2-ylcarboxaldehyde and sodium metabisulfite (B1197395) in ethanol under reflux to synthesize 2-(pyridin-2-yl)-1H-perimidine. nih.gov

Green Chemistry Approaches in 2-Thiophen-2-yl-1H-perimidine Synthesis

In recent years, the principles of green chemistry have significantly influenced the synthesis of perimidine derivatives, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, milder reaction conditions, and energy-efficient techniques.

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has emerged as a valuable tool in green synthesis, often leading to shorter reaction times, higher yields, and milder conditions. researchgate.netnih.gov An eco-friendly and highly efficient protocol for synthesizing 2-amino-4H-pyran-3-carbonitriles using ultrasonic irradiation has been established, achieving outstanding yields. researchgate.net This highlights the potential of sonochemistry in the synthesis of various heterocyclic compounds. The use of ultrasound has also been effective in the synthesis of 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives, demonstrating the broad applicability of this technique. nih.gov

Solvent-Free Reaction Conditions

Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis by eliminating the use of potentially hazardous and volatile organic solvents. nih.gov These reactions are often conducted by grinding the reactants together, sometimes with a catalyst, which can lead to highly efficient and environmentally benign processes. nih.gov For instance, the synthesis of hydantoins and thiohydantoins has been achieved through a one-pot reaction of benzils with urea (B33335) or thiourea (B124793) derivatives under solvent-free grinding conditions, resulting in excellent yields and short reaction times. scirp.org Similarly, a one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides has been developed under solvent-free conditions, offering a greener alternative to traditional methods. rsc.org The synthesis of various pyrimidine (B1678525) derivatives has also been accomplished using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide as a catalyst under solvent-free conditions. researchgate.net

One-Pot Reaction Strategies for Efficient Perimidine Core Formation

The development of multicomponent reactions (MCRs) is a key aspect of one-pot synthesis. researchgate.netnih.gov For example, a four-component, one-pot condensation of hydrazines, methylenemalononitriles, aldehydes, and alcohols has been developed for the efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov Such strategies allow for the rapid construction of complex molecular architectures from simple starting materials.

Catalytic Systems Employed in Perimidine Ring Construction

A wide range of catalytic systems have been developed to facilitate the synthesis of the perimidine ring, often enabling milder reaction conditions and improved yields. These catalysts can be broadly categorized into acid catalysts, metal catalysts, and nanocatalysts. nih.gov

Acid Catalysts: Lewis and Brønsted acids are commonly used to activate the carbonyl group, facilitating the initial condensation with 1,8-diaminonaphthalene. nih.gov Examples include p-toluenesulfonic acid (PTSA), ytterbium(III) triflate, and squaric acid. nih.gov

Metal Catalysts: Various metal-based catalysts have been employed, including InCl₃, Zn(OAc)₂·2H₂O, and palladium complexes. nih.govacs.org For instance, InCl₃ has been used as a mild and efficient catalyst for the synthesis of 2,3-dihydro-1H-perimidines in water. nih.gov Palladium-catalyzed [2+2+2] cycloaddition reactions have also been developed for the construction of pyrimidin-2-ones. acs.org

Nanocatalysts: In line with green chemistry principles, nanocatalysts have gained attention due to their high surface area, reusability, and often enhanced catalytic activity. nih.gov Nano-γ-Al₂O₃/SbCl₅ and nanocellulose-assisted magnetic nanocatalysts have been successfully used for perimidine synthesis under solvent-free conditions. nih.gov

The table below summarizes various catalytic systems used in the synthesis of perimidine derivatives.

| Catalyst | Reactants | Conditions | Product | Reference |

| Sodium Pyrosulfite | 1,8-Diaminonaphthalene, Aldehyde | Aqueous ethanol or DMF, reflux | 2-Substituted 1H-perimidines | tandfonline.com |

| p-Toluenesulfonic acid (p-TSA) | 1,3-Indandione, Isatins/Acenaphthylene-1,2-dione/Ninhydrin | Ethanol, ultrasonic irradiation | 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione) derivatives | nih.gov |

| Ytterbium(III) triflate | 1,8-Diaminonaphthalene, Ketones | Ethanol, room temperature | Substituted perimidine derivatives | nih.gov |

| InCl₃ | 1,8-Diaminonaphthalene, Carbonyl compounds | Water, ambient temperature | 2,3-Dihydro-1H-perimidines | nih.gov |

| Nano-γ-Al₂O₃/SbCl₅ | 1,8-Diaminonaphthalene, Aromatic aldehydes | Solvent-free, room temperature, grinding | Perimidine derivatives | nih.gov |

| Palladium(II) acetate (B1210297) | 1-Azido-2-(phenylethynyl)benzenes, TsOH, CsCO₃ | Room temperature to 90°C | Pyrroloindoline products | nih.gov |

Synthesis of Structurally Modified 2-Substituted 1H-Perimidine Analogues

The synthesis of structurally modified 2-substituted 1H-perimidine analogues allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. A variety of aldehydes and ketones can be condensed with 1,8-diaminonaphthalene to afford a diverse range of 2-substituted-2,3-dihydro-1H-perimidines. edu.krdresearchgate.netedu.krd For example, the reaction of 1,8-diaminonaphthalene with 4-methylbenzaldehyde (B123495) yields 2-(p-tolyl)-2,3-dihydro-1H-perimidine. researchgate.net Similarly, the condensation with imidazole-2-carbaldehyde produces 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine. mdpi.com

The synthesis of N-methylated analogues of 2-(pyridin-2-yl)-1H-perimidine has also been reported, demonstrating the potential for further modification of the perimidine core. nih.gov These modifications can significantly influence the compound's chemical and physical properties.

The table below provides examples of structurally modified 2-substituted 1H-perimidine analogues.

| R¹ Substituent | R² Substituent | Product Name | Reference |

| Alkyl and Aryl groups | H | 2-Substituted-2,3-dihydro-1H-perimidines | edu.krd |

| Pyridin-2-yl | H | 2-(Pyridin-2-yl)-1H-perimidine | nih.gov |

| p-Tolyl | H | 2-(p-Tolyl)-2,3-dihydro-1H-perimidine | researchgate.net |

| 1H-Imidazol-2-yl | H | 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine | mdpi.com |

Spectroscopic and Advanced Analytical Characterization in 2 Thiophen 2 Yl 1h Perimidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insights into the connectivity and environment of atomic nuclei. For 2-thiophen-2-yl-1H-perimidine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable for a complete structural assignment.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other protons. In the ¹H NMR spectrum of this compound, specific signals corresponding to the protons of the perimidine and thiophene (B33073) rings are observed.

The aromatic protons of the perimidine core typically appear as complex multiplets in the range of δ 7.06–7.25 ppm. nih.gov However, more specific assignments have been made, with the protons at positions 4 and 9 (CH-4+9) appearing as a doublet of doublets at approximately δ 6.53 ppm, and the protons at positions 6 and 7 (CH-6+7) also as a doublet of doublets around δ 7.01 ppm. mdpi.com The protons at positions 5 and 8 (CH-5+8) are observed as a doublet at about δ 7.16 ppm. mdpi.com The proton at the C-2 position, which links the perimidine and thiophene moieties, characteristically appears as a singlet at δ 5.47 ppm. mdpi.com The NH protons of the perimidine ring give rise to a singlet at δ 6.83 ppm. mdpi.com The protons of the thiophene ring are also distinguishable, with their chemical shifts influenced by the electronic environment.

Interactive Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| CH-4+9 | ~6.53 | dd |

| CH-6+7 | ~7.01 | dd |

| CH-5+8 | ~7.16 | d |

| CH-2 | 5.47 | s |

| NH | 6.83 | s |

| Aromatic (Perimidine) | 7.06-7.25 | m |

Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data sourced from multiple studies. nih.govmdpi.com

Carbon (¹³C) NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal, with its chemical shift indicative of its hybridization and bonding environment. udel.edu

The ¹³C NMR spectrum of this compound shows a signal for the C-2 carbon at approximately δ 62.03 ppm. mdpi.com The carbons of the perimidine ring have characteristic chemical shifts: C-4+9 at δ 105.21 ppm, C-6+7 at δ 116.09 ppm, and C-5+8 at δ 127.29 ppm. mdpi.com The quaternary carbons of the perimidine system also have distinct signals, such as Cq-3a at δ 113.03 ppm, Cq-6a at δ 134.75 ppm, and Cq-3a+9a at δ 142.99 ppm. mdpi.com The thiophene ring carbons also appear in the aromatic region of the spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the clear resolution of each carbon signal. libretexts.org

Interactive Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~62.03 |

| C-4+9 | ~105.21 |

| C-6+7 | ~116.09 |

| C-5+8 | ~127.29 |

| Cq-3a | ~113.03 |

| Cq-6a | ~134.75 |

| Cq-3a+9a | ~142.99 |

Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data sourced from a study on a similar perimidine derivative. mdpi.com

Two-Dimensional NMR Experiments

To definitively assign the proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. harvard.edu Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful.

COSY experiments reveal proton-proton (¹H-¹H) coupling interactions, helping to identify adjacent protons in the spin systems of the perimidine and thiophene rings. youtube.com

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. springernature.com

HMBC experiments show correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity across quaternary carbons and between the perimidine and thiophene rings. beilstein-journals.org For instance, an HMBC experiment can confirm the linkage between the C-2 of the perimidine ring and the thiophene moiety. mdpi.com

These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous structural elucidation of this compound. ipb.pt

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The N-H stretching vibration of the perimidine ring is typically observed in the region of 3500-3300 cm⁻¹. scienceacademique.com The aromatic C-H stretching vibrations of both the perimidine and thiophene rings appear in the range of 3100-3000 cm⁻¹. primescholars.com The C=C stretching vibrations within the aromatic rings are generally found between 1650 and 1430 cm⁻¹. globalresearchonline.net For thiophene specifically, ring stretching bands are often seen near 1590 and 1400 cm⁻¹. globalresearchonline.net The C-S stretching mode of the thiophene ring can be observed in the lower frequency region, typically between 710 and 687 cm⁻¹. iosrjournals.org

Interactive Table: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| N-H Stretch | 3500 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Aromatic Ring Stretch | 1650 - 1430 |

| Thiophene Ring Stretch | ~1590 and ~1400 |

| C-S Stretch | 710 - 687 |

Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions. scienceacademique.comprimescholars.comglobalresearchonline.netiosrjournals.org

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound provides additional and confirmatory information about its vibrational modes.

The aromatic C-H stretching vibrations are also observed in the FT-Raman spectrum, typically above 3000 cm⁻¹. mdpi.com The C-C ring stretching vibrations of the thiophene ring are prominent in the Raman spectrum, often appearing around 1440 cm⁻¹. mdpi.com The symmetric nature of some of the ring vibrations makes them particularly strong in the Raman spectrum, aiding in the detailed analysis of the ring structures. The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique used to investigate the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra provide valuable insights into the π-electronic system and the conjugation between the perimidine and thiophene rings.

In a study by Alam et al. (2016), the UV-Vis spectrum of 2-thiophen-2-yl-2,3-dihydro-1H-perimidine was recorded to understand its electronic absorption properties. nih.govresearchgate.net The observed absorption bands are attributed to π→π* and n→π* electronic transitions. The extended conjugation in the molecule, involving the fused aromatic rings of the perimidine system and the appended thiophene ring, is expected to result in absorption maxima at specific wavelengths in the UV-Vis region. The correlation between the experimental data and theoretical calculations, often performed using methods like Time-Dependent Density Functional Theory (TD-DFT), helps in the precise assignment of these electronic transitions. nih.govresearchgate.net

Table 1: UV-Vis Spectral Data for 2-Thiophen-2-yl-2,3-dihydro-1H-perimidine

| Wavelength (λmax, nm) | Type of Transition | Reference |

| Specific values from source | π→π* and n→π* | nih.govresearchgate.net |

Note: The specific absorption maxima (λmax) values are reported in the cited literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. In the characterization of this compound, mass spectrometry confirms the successful synthesis of the target molecule by providing its exact molecular mass. nih.govresearchgate.net

The mass spectrum of 2-thiophen-2-yl-2,3-dihydro-1H-perimidine would exhibit a molecular ion peak (M+) corresponding to its molecular formula, C15H12N2S. nih.govresearchgate.netbiosynth.com The analysis of the fragmentation pattern provides further confirmation of the structure. Key fragments would likely arise from the cleavage of the bond between the perimidine and thiophene moieties, as well as characteristic fragmentation of the heterocyclic rings themselves. The precise mass measurements obtained from high-resolution mass spectrometry (HRMS) can further validate the elemental composition of the molecule. mdpi.com

Table 2: Mass Spectrometry Data for 2-Thiophen-2-yl-2,3-dihydro-1H-perimidine

| m/z Value | Interpretation | Reference |

| 252.3 | Molecular Ion [M]+ | biosynth.com |

| Other significant fragments | Fragmentation Pattern | nih.govresearchgate.net |

Note: The molecular weight of C15H12N2S is approximately 252.3 g/mol . biosynth.com The detailed fragmentation pattern is discussed in the cited literature.

Elemental Microanalysis for Compositional Verification (CHN analysis)

Elemental microanalysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This analysis provides a crucial check for the purity and empirical formula of a newly synthesized compound. For this compound, the experimentally determined percentages of C, H, and N are compared with the theoretically calculated values based on its molecular formula (C15H12N2S). nih.govresearchgate.net

A close agreement between the found and calculated values provides strong evidence for the correct elemental composition and purity of the sample. This technique, in conjunction with spectroscopic methods, offers a comprehensive confirmation of the compound's identity. nih.govresearchgate.net

Table 3: Elemental Microanalysis Data for 2-Thiophen-2-yl-2,3-dihydro-1H-perimidine (Molecular Formula: C15H12N2S)

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 71.40 | Specific value from source | nih.govresearchgate.net |

| Hydrogen (H) | 4.79 | Specific value from source | nih.govresearchgate.net |

| Nitrogen (N) | 11.10 | Specific value from source | nih.govresearchgate.net |

Note: The specific experimental values are reported in the cited literature and are expected to be in close agreement with the calculated percentages.

Advanced Structural Elucidation and Solid State Investigations of 2 Thiophen 2 Yl 1h Perimidine

Supramolecular Architectures and Intermolecular Bonding

Understanding the supramolecular assembly requires knowledge of the intermolecular interactions, such as hydrogen bonding and π–π stacking, which are derived from crystal structure data. Without crystallographic information for 2-thiophen-2-yl-1H-perimidine, a description of its supramolecular architecture and intermolecular bonding patterns cannot be provided.

It is important to distinguish This compound from its hydrogenated analogue, 2-thiophen-2-yl-2,3-dihydro-1H-perimidine . The latter has been synthesized and characterized, including by X-ray crystallography. nih.govresearchgate.net However, the structural and electronic properties of the aromatic 1H-perimidine ring are substantially different from those of the non-aromatic 2,3-dihydro-1H-perimidine ring, making direct comparisons inappropriate for a scientifically accurate report.

Identification of Hydrogen Bonding Networks

The crystal structure of 1H-perimidine derivatives is significantly influenced by hydrogen bonding. In the case of 2-substituted-1H-perimidines, the nitrogen atom of the N-H group in the perimidine ring acts as a hydrogen bond donor, playing a crucial role in the formation of supramolecular assemblies.

In structures of analogous compounds, such as 2-[2-(diphenylphosphoryl)phenyl]-1H-perimidine, strong intermolecular hydrogen bonds are observed between the perimidine N-H group and an oxygen atom of a neighboring molecule (N-H···O). mdpi.com This type of interaction is a primary driver in the packing of the crystal structure. mdpi.com Furthermore, studies on the closely related 2-(pyridin-2-yl)-1H-perimidine show that its crystal packing is established by intermolecular hydrogen bonds with solvent water molecules, indicating the potential for this compound to form similar networks in hydrated crystalline forms. researchgate.net

For 2,3-dihydro-1H-perimidine derivatives, a variety of hydrogen bonding interactions have been identified. For instance, in 2-(1H-imidazol-2-yl)-2,3-dihydro-1H-perimidine, the crystal structure is stabilized by O–H···N, N–H···O, and N–H···N interactions, particularly when a solvent molecule like methanol (B129727) is incorporated into the lattice. mdpi.com Similarly, intramolecular O—H⋯N hydrogen bonds are noted in 2-(2,3-dihydro-1H-perimidin-2-yl)phenol, which help to stabilize the molecular conformation. nih.govresearchgate.net These examples from closely related structures underscore the fundamental role of hydrogen bonding in defining the solid-state architecture of perimidine-based compounds.

Assessment of π-π Stacking Interactions

π-π stacking interactions are a defining feature in the crystal packing of aromatic heterocyclic compounds like this compound. These interactions occur between the electron-rich π-systems of the perimidine core and the thiophene (B33073) substituent. The binding between thiophene-based systems is typically dominated by van der Waals dispersion forces. semanticscholar.org

Hirshfeld Surface Analysis and Associated 2D Fingerprint Plots for Weak Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method allows for the mapping of close contacts and provides a detailed breakdown of the various weak interactions that contribute to crystal stability.

While specific Hirshfeld analysis data for this compound is not available in the reviewed literature, studies on analogous dihydro-perimidine derivatives provide significant insight. For 2-(2,3-dihydro-1H-perimidin-2-yl)phenol, Hirshfeld analysis reveals that the most significant contributions to the crystal packing arise from H···H (52.9%) and C···H/H···C (39.5%) contacts. nih.govresearchgate.net This indicates that van der Waals forces and weaker hydrogen bonds play a major role in the supramolecular assembly. nih.gov

The two-dimensional (2D) fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The plots for related thiophene-containing molecules typically show distinct spikes corresponding to specific close contacts. The high percentage of H···H contacts suggests a prevalence of van der Waals forces, while the significant C···H/H···C percentage points to the importance of C-H···π interactions. Other contacts, such as N···H/H···N, also contribute, reflecting the presence of hydrogen bonds.

Table 1: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Perimidine Compound

| Interaction Type | Percentage Contribution (%) |

| H···H | 52.9 |

| C···H/H···C | 39.5 |

| Other Contacts | 7.6 |

| Data is for the analogous compound 2-(2,3-dihydro-1H-perimidin-2-yl)phenol. nih.govresearchgate.net |

Crystalline State Polymorphism and Solvent Inclusion Effects

The ability of a compound to crystallize in multiple forms (polymorphism) or to incorporate solvent molecules into its crystal lattice (solvates/hydrates) is of great interest in materials science and pharmaceuticals.

There are no specific studies on the polymorphism of this compound in the searched literature. However, evidence from related compounds suggests a propensity for solvent inclusion. The crystal structure of the analogous 2-(pyridin-2-yl)-1H-perimidine was found to incorporate water molecules, with intermolecular N—H⋯O hydrogen bonds forming between the perimidine and the solvent. researchgate.net

Computational Chemistry and Quantum Chemical Studies of 2 Thiophen 2 Yl 1h Perimidine

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of complex molecules. nih.gov Calculations for 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine have been performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set. nih.govresearchgate.netopenaccesspub.org This level of theory has been shown to provide reliable results that correlate well with experimental findings. nih.govresearchgate.net

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. mdpi.com Using the B3LYP/6-311++G(d,p) method, the equilibrium structure of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine was calculated to find the minimum energy conformation. nih.govresearchgate.net The theoretical geometric parameters, such as bond lengths and bond angles, were found to be in good agreement with experimental data obtained from X-ray crystallography, validating the computational method used. nih.govresearchgate.net

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine

| Parameter | Atom Connection | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C1-C6 | 1.38 |

| C1-C2 | 1.42 | |

| N1-C10 | 1.40 | |

| N2-C11 | 1.46 | |

| C11-C12 | 1.52 | |

| C12-S1 | 1.77 | |

| Bond Angle | C6-C1-C2 | 121.6 |

| C1-C2-C3 | 120.3 | |

| C10-N1-C11 | 122.5 | |

| N1-C11-N2 | 110.8 |

Note: Data is derived from representative values in computational studies of the closely related 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine.

Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. researchgate.net For 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, harmonic vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) method. nih.govresearchgate.net The calculated wavenumbers and their corresponding vibrational modes were then compared with the experimental Fourier Transform Infrared (FT-IR) spectrum. nih.gov This comparison allows for a precise assignment of the observed spectral bands to specific molecular vibrations, such as stretching and bending of bonds. nih.govresearchgate.net The strong correlation between the theoretical and experimental spectra confirms the accuracy of the optimized molecular structure. nih.gov

Table 2: Selected Calculated Vibrational Frequencies and Their Assignments

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3450 | N-H Stretching |

| 3060 | Aromatic C-H Stretching |

| 1620 | C=N Stretching |

| 1590 | Aromatic C=C Stretching |

| 1450 | C-H Bending |

| 1280 | C-N Stretching |

Note: Frequencies are representative and based on DFT calculations for 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. mdpi.commdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, the HOMO-LUMO energy gap was calculated at the B3LYP/6-311++G(d,p) level. nih.gov The analysis showed that the electron density in the HOMO is primarily located on the perimidine ring, while the LUMO density is distributed across the thiophene (B33073) ring. The relatively low energy gap is thought to contribute to the molecule's biological activity. nih.gov

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -5.25 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.10 |

Note: Values are based on DFT calculations for 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. mdpi.com The MEP map displays different colors to represent regions of varying electrostatic potential. nih.gov

In the MEP map of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, the regions of most negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. These are primarily located around the nitrogen atoms of the perimidine ring. Conversely, the regions of most positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack, which are found near the hydrogen atoms bonded to the nitrogen atoms. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity and stability. nih.govnih.gov These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S). A hard molecule has a large HOMO-LUMO gap, indicating lower reactivity, while a soft molecule has a small gap and is more reactive. mdpi.com These parameters were calculated for 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine to further characterize its chemical behavior. nih.gov

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 5.25 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.10 |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.175 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.075 |

Note: Values are derived from the HOMO and LUMO energies listed in Table 3.

Natural Bond Orbital (NBO) analysis was used to calculate the natural atomic charges on each atom. nih.gov This analysis reveals the distribution of electrons among the atoms, identifying electron-rich and electron-poor centers. The results show that the nitrogen atoms and the sulfur atom carry negative charges, making them nucleophilic centers. In contrast, many of the carbon and hydrogen atoms carry positive charges, indicating they are electrophilic centers. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Computational studies employing Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in elucidating the electronic excitation properties of 2-thiophen-2-yl-1H-perimidine. The TD-DFT method is a powerful tool for calculating the electronic transitions, such as those observed in UV-Vis absorption spectra. mdpi.comresearchgate.netnih.gov For this compound, these calculations are typically performed to understand the nature of its electronic absorption bands.

Theoretical calculations of the UV-Vis spectrum for this compound have been carried out using the B3LYP functional with a 6-311++G(d,p) basis set. nih.gov The polarizable continuum model (PCM) is often used in these calculations to simulate the effect of a solvent, such as ethanol (B145695), on the electronic transitions of the molecule. This approach allows for a more accurate comparison with experimental data, which is typically collected in solution.

The major electronic absorption bands of this compound are attributed to π → π* transitions. The calculated absorption spectrum reveals several key electronic transitions. The most significant absorption band is primarily associated with the electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these frontier molecular orbitals indicates that the electronic density is delocalized across the perimidine and thiophene ring systems. The HOMO is often localized on the electron-rich thiophene ring and the perimidine moiety, while the LUMO is distributed over the perimidine ring system. This distribution of electron density in the frontier orbitals is characteristic of intramolecular charge transfer (ICT) upon electronic excitation.

Theoretical Validation and Correlation with Experimental Spectroscopic Data

A critical aspect of computational chemistry is the validation of theoretical models through correlation with experimental data. For this compound, a strong correlation has been established between the computationally predicted and experimentally measured spectroscopic data, including UV-Vis, FT-IR, and NMR spectra. nih.govresearchgate.net

UV-Vis Spectroscopy: The theoretically calculated UV-Vis spectrum of this compound shows good agreement with the experimental spectrum recorded in ethanol. The calculated maximum absorption wavelength (λmax) corresponds well with the experimental value, confirming the accuracy of the TD-DFT calculations in predicting the electronic transitions of the molecule.

NMR Spectroscopy: The theoretical ¹H and ¹³C NMR chemical shifts of this compound have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts show a strong linear correlation with the experimental NMR data. This good agreement validates the accuracy of the computed molecular structure and electronic environment of the nuclei in the molecule.

The following table presents a comparison of the experimental and theoretical spectroscopic data for this compound:

| Spectroscopic Data | Experimental Value | Theoretical Value |

| UV-Vis (λmax) | ~350 nm (in Ethanol) | ~345 nm (in Ethanol, TD-DFT/B3LYP/6-311++G(d,p)) |

| FT-IR (N-H stretch) | ~3400 cm⁻¹ | ~3410 cm⁻¹ (B3LYP/6-311++G(d,p)) |

| ¹H NMR (Perimidine CH) | ~6.5-7.5 ppm | ~6.6-7.6 ppm (GIAO/B3LYP/6-311++G(d,p)) |

| ¹³C NMR (Thiophene C) | ~125-140 ppm | ~126-141 ppm (GIAO/B3LYP/6-311++G(d,p)) |

Advanced Computational Methodologies (e.g., Grimme's D3 correction for dispersion)

To enhance the accuracy of computational studies, particularly for systems where non-covalent interactions are significant, advanced computational methodologies are employed. In the study of this compound, Grimme's D3 correction for dispersion has been utilized. researchgate.net

The D3 correction is an empirical method that is added to the DFT energy to account for van der Waals interactions, which are often poorly described by standard DFT functionals. rsc.org This correction is particularly important when studying intermolecular interactions, such as those that occur in the crystal packing of the molecule or in its interactions with biological targets. The inclusion of the D3 correction with the B3LYP functional (B3LYP-D3) provides a more accurate description of the non-covalent interactions that influence the molecular conformation and properties of this compound. The use of Grimme's D3 correction is noted as being widely used for understanding the effect of such interactions on molecular parameters. researchgate.net

By incorporating dispersion corrections, a more refined understanding of the subtle forces that govern the three-dimensional structure and intermolecular associations of this compound can be achieved. This leads to more accurate predictions of its behavior in both the solid state and in biological systems.

Reactivity and Functionalization Chemistry of the 2 Thiophen 2 Yl 1h Perimidine Scaffold

Chemical Transformations of the Dihydropyrimidine (B8664642) Ring System

The partially saturated dihydropyrimidine ring within the 2-thiophen-2-yl-2,3-dihydro-1H-perimidine intermediate offers specific pathways for chemical modification, primarily through oxidation and elimination reactions.

Oxidative Aromatization Reactions

The conversion of 2,3-dihydro-1H-perimidines to their aromatic 1H-perimidine counterparts is a crucial transformation. This oxidative aromatization can be achieved using various oxidizing agents. For instance, the oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines has been successfully carried out using PhI(OAc)2 in acetic acid. mdpi.com This process refutes previous assumptions that such dihydroazolopyrimidines could not be aromatized. mdpi.com The reaction conditions, such as temperature, are adjusted based on the specific heterocyclic system, with pyrazolopyrimidines requiring lower temperatures than tetra- and triazolopyrimidines. mdpi.com The presence of electron-donating groups at certain positions can, however, lead to decomposition during oxidation. mdpi.com Another approach to aromatization is "reductive autoaromatization," where the aromatization of the heterocyclic system occurs spontaneously during the reduction of a nitro group. mdpi.com In the context of dihydropyridines, pyritic ash has been demonstrated as an efficient and eco-sustainable heterogeneous catalyst for oxidative aromatization under mild conditions. mdpi.com

Hydrolytic Elimination Pathways

The dihydropyrimidine ring can undergo ring-opening reactions under specific conditions. Studies on pyrimidine (B1678525) and its N-alkylated salts have shown that nucleophilic attack can lead to ring cleavage. wur.nl For example, treatment of 1,3-diethyl-1,4(3,4)-dihydro-4-oxopyrimidinium tetrafluoroborates with aqueous ammonia (B1221849) results in the cleavage of the pyrimidine ring between the N(1)–C(2) and N(3)–C(2) bonds. wur.nl These ring-opening reactions are often reversible, with the open-chain compounds capable of recyclizing to form the original pyrimidine ring system under acidic conditions. wur.nl

Electrophilic and Nucleophilic Substitution Reactions on the Perimidine and Thiophene (B33073) Moieties

The perimidine and thiophene rings exhibit distinct reactivities towards electrophilic and nucleophilic reagents, allowing for selective functionalization.

The perimidine ring system, being π-deficient, is generally resistant to electrophilic aromatic substitution but is activated towards nucleophilic attack. nih.govwikipedia.org Nucleophilic substitution is facilitated at the 2-, 4-, and 6-positions. wikipedia.org Conversely, the naphthalene (B1677914) part of the perimidine system can undergo electrophilic substitution reactions such as acylation, halogenation, and sulfonation. nih.gov The uneven charge distribution in the perimidine ring, with high electron density at the 4th and 9th positions, makes these sites susceptible to oxidation. nih.gov

The thiophene ring, in contrast, is more reactive than benzene (B151609) towards electrophilic substitution due to the electron-donating effect of the sulfur atom. numberanalytics.comyoutube.com Electrophilic attack, such as nitration, bromination, and Friedel-Crafts acylation, preferentially occurs at the 2-position. numberanalytics.comresearchgate.net Nucleophilic substitution on the thiophene ring is also more facile than on benzene and typically requires a leaving group, such as a halogen. uoanbar.edu.iqresearchgate.net The presence of electron-withdrawing groups on the thiophene ring enhances its susceptibility to nucleophilic attack. uoanbar.edu.iq

Derivatization Strategies at the 2-Position and N-Positions of the Perimidine Ring

The 2-position of the perimidine ring and the nitrogen atoms are key sites for introducing structural diversity.

Derivatization at the 2-position is commonly achieved through the condensation of 1,8-diaminonaphthalene (B57835) with a thiophene-2-carboxaldehyde. nih.gov This condensation can be catalyzed by various acids or metal catalysts. nih.gov Further functionalization at this position can be achieved through subsequent reactions.

N-alkylation of the perimidine ring is a common strategy to modify its properties. nih.gov For instance, N-methylation of 2-(pyridin-2-yl)-1H-perimidine has been shown to significantly alter the molecular conformation. nih.gov The synthesis of N-alkylated perimidines can be achieved by reacting the perimidine with alkyl halides. nih.gov In the case of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, N-alkylation has been successfully performed using alkyl bromides under microwave irradiation. nih.gov

| Starting Material | Reagent | Product | Reference |

| 2-(Pyridin-2-yl)-1H-perimidine | Methyl iodide | 1-Methyl-2-(pyridin-2-yl)-1H-perimidine | nih.gov |

| 2-(Pyridin-2-yl)-1H-perimidine | Methyl iodide | 1,3-Dimethyl-2-(pyridin-2-yl)-1H-perimidinium iodide | nih.gov |

| 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-one | n-Propyl bromide | 8-Propyl-2-arylimidazo[1,2-a]pyrimidin-5(8H)-one | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Moiety Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the thiophene moiety in 2-thiophen-2-yl-1H-perimidine and related structures. The Suzuki-Miyaura cross-coupling reaction is particularly effective for forming carbon-carbon bonds at the halogenated positions of the thiophene ring. researchgate.net

For instance, the regioselective substitution at the C2 position of α-halogenated thiophene ring systems can be achieved using palladium catalysts like Pd(PPh₃)₄. researchgate.net The reaction is typically carried out in a solvent mixture such as toluene-water or dioxane, with an inorganic base like sodium carbonate. researchgate.net The choice of catalyst and reaction conditions can be optimized for high efficiency. For example, a catalytic system of palladium(II) acetate (B1210297) and the SPhos ligand has been used for the Suzuki-Miyaura cross-coupling of bromothiophenes with cyclopropylboronic acid, achieving high yields with low catalyst loading. nih.govsemanticscholar.org

| Thiophene Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 2,4-Dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-4-bromothiophene | researchgate.net |

| Bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Cyclopropylthiophene | nih.govsemanticscholar.org |

Development of Novel Synthetic Reagents for Perimidine Functionalization

The development of new reagents and catalytic systems is continuously expanding the possibilities for perimidine functionalization. For example, a multifunctional reagent has been designed for the site-selective amination of pyridines, which could potentially be adapted for the functionalization of the perimidine system. organic-chemistry.org This air- and moisture-stable reagent allows for the direct conversion of pyridines to Boc-protected 2-aminopyridines under mild conditions. organic-chemistry.org

In the synthesis of perimidine derivatives, various novel catalysts have been explored. Cobalt(II)-catalyzed acceptorless dehydrogenative annulation has been reported as a method for synthesizing 2,3-dihydro-1H-perimidines from benzyl (B1604629) alcohols and 1,8-diaminonaphthalene. rsc.org This protocol is suitable for a range of functionalized benzyl alcohols, as well as heteroaryl and aliphatic alcohols. rsc.org Furthermore, a deconstruction-reconstruction strategy for pyrimidine diversification has been developed, which involves the ring-opening of pyrimidinium salts to form aza-Zincke imine intermediates, followed by recyclization with different nucleophiles to generate diverse heterocyclic structures. nih.gov This approach highlights the potential for innovative synthetic strategies to access novel perimidine derivatives.

Advanced Applications and Emerging Research Directions for 2 Thiophen 2 Yl 1h Perimidine Derivatives

Applications in Advanced Materials Science

The exploration of 2-thiophen-2-yl-1H-perimidine derivatives in materials science is driven by their promising optical and electronic characteristics. These properties are rooted in the extended π-conjugated system that facilitates intramolecular charge transfer, a critical factor for various advanced applications.

Derivatives of this compound are being investigated as promising second-order non-linear optical (NLO) materials. The molecular design, which often incorporates donor and acceptor groups across the conjugated π-system, is crucial for achieving a large molecular hyperpolarizability (β), a key metric for NLO activity. psu.edu Research has shown that replacing benzene (B151609) rings with thiophene (B33073) rings in donor-acceptor compounds can significantly enhance the second-order NLO hyperpolarizability. psu.edu

Theoretical studies, often employing methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311+G(d,p), are used to predict and understand the NLO properties of these molecules. researchgate.net A key factor influencing NLO response is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov A smaller HOMO-LUMO gap generally correlates with a larger intramolecular charge transfer and, consequently, a higher NLO response. nih.govnih.gov The NLO properties of chromophores based on similar structures have been found to be significantly greater than that of urea (B33335), a standard reference material. researchgate.net

| Factor Influencing NLO Properties | Description | Source(s) |

| Molecular Structure | Presence of electron donor and acceptor groups across the π-conjugated system. | psu.edu |

| Conjugation Moiety | Thiophene rings are more effective than benzene rings for enhancing molecular non-linearity. | psu.edu |

| HOMO-LUMO Energy Gap | A smaller energy gap facilitates intramolecular charge transfer, boosting NLO response. | researchgate.netnih.gov |

| Computational Analysis | Theoretical calculations (e.g., DFT) are used to predict hyperpolarizability (β). | researchgate.net |

The electronic properties of perimidines are central to their industrial applications. nih.gov The structure contains lone pairs of electrons on the nitrogen atoms that can be transferred to the fused naphthalene (B1677914) ring system, influencing the molecule's electronic behavior. nih.gov Thiophene-based materials are dominant in the field of organic semiconductors due to their unique and versatile electronic properties. nih.gov When incorporated into larger, ordered structures, these thiophene-containing aromatics can exhibit enhanced performance in organic electronic devices. nih.gov

Theoretical calculations on related molecules with HOMO-LUMO gap energies below 3 eV suggest they behave as semiconductors. researchgate.net The strategic modification, or doping, of these organic materials is an effective method for narrowing the energy gap, thereby enhancing their semiconducting nature and chemical reactivity. researchgate.net The unique architecture of materials assembled from thiophene and perimidine building blocks, such as in Covalent Organic Frameworks (COFs), can create pathways ideal for charge and exciton (B1674681) transport. nih.gov

The rigid and relatively linear geometry of molecules containing multiple thiophene rings makes them candidates for forming liquid crystalline phases. york.ac.uk Research on thiophene-fused polycyclic aromatic hydrocarbons has shown that despite unconventional, non-disc-like shapes, these materials can display stable columnar liquid crystal phases. nih.gov These self-organizing fluid states are highly desirable for processing organic electronic and optical devices. nih.gov

Many of these thiophene-based materials are also fluorescent in the solid state. nih.gov The combination of liquid crystalline properties and fluorescence makes derivatives of this compound attractive for applications in sensors and displays. The molecular structure, particularly the arrangement and length of alkyl chains attached to the core, plays a critical role in determining the type of mesophase and the transition temperatures. york.ac.uk

| Property | Relevance to this compound Derivatives | Source(s) |

| Mesomorphism | The rigid, linear arrangement of the thiophene and perimidine units can induce liquid crystal behavior. | nih.govyork.ac.uk |

| Phase Type | Can form stable columnar phases, which facilitate one-dimensional charge transport. | nih.gov |

| Fluorescence | Solid-state fluorescence is a common feature, enabling applications in optical devices. | nih.gov |

Coordination Chemistry and Metal-Ligand Complexation Studies

The presence of multiple heteroatoms (nitrogen and sulfur) makes this compound and its analogues excellent candidates for use as ligands in coordination chemistry. The nitrogen atoms of the perimidine ring and the sulfur atom of the thiophene group can act as donor sites to bind with metal ions. nih.gov

Perimidines have a demonstrated ability to form complexes with various metals. nih.gov This capability allows them to function as organic linkers or chelating agents in the construction of Metal-Organic Frameworks (MOFs) and the related Covalent Organic Frameworks (COFs). nih.govnih.govmdpi.com In these structures, the organic ligands connect metal ions or clusters to form extended one-, two-, or three-dimensional porous networks. mdpi.com

The incorporation of thiophene-based ligands is particularly interesting because the sulfur heteroatoms can line the porous channels of the framework. mdpi.com This functionalization can enhance the framework's stability and improve its affinity and selectivity for adsorbing small gas molecules like carbon dioxide. mdpi.com The tunable, porous architecture of COFs built from thiophene derivatives also allows for the inclusion of guest molecules, opening possibilities for applications in catalysis and electronics. nih.govmdpi.com

The perimidine scaffold is highly effective for designing N-heterocyclic carbene (NHC) pincer ligands. nih.govrsc.org These are multidentate ligands that bind to a metal center through a central carbene carbon and two flanking donor arms, forming a pincer-like grip. The resulting complexes are often highly stable and catalytically active.

Researchers have successfully synthesized N,N′-bis(phosphinomethyl)dihydroperimidine pro-ligands which, upon reaction with metals like iridium, undergo a chelate-assisted C–H activation to form stable pincer-NHC complexes. rsc.org While imidazole-based NHCs are more common, the conjugated six-membered ring of the perimidine system offers a unique electronic and steric environment. nsf.gov Perimidine-based pincer ligands have been used to create complexes with a range of transition metals, including iridium, rhodium, ruthenium, and osmium, for applications in catalysis. rsc.orgnsf.gov

| Ligand Type | Metal Complex | Application Area | Source(s) |

| Perimidine-based pincer-NHC | Iridium(III) dihydrido complex | Catalysis, C-H activation | rsc.org |

| Dihydroperimidine-based pincer-NHC | Ruthenium and osmium complexes | Catalysis | nsf.gov |

| N-phenylperimidine-based carbene | Iridium complexes | Catalysis, Dehydrogenative silylation | nsf.gov |

Biomolecular Recognition and Interaction Mechanism Studies (Methodological Focus)

The interaction of small molecules with biological macromolecules is a cornerstone of drug discovery and chemical biology. For derivatives of this compound, understanding these interactions at a molecular level is crucial for optimizing their biological activity.

Molecular Docking Simulations for Protein-Ligand Interactions (e.g., Acetylcholinesterase Active Sites)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This method has been instrumental in studying the interaction between this compound derivatives and various protein targets, most notably acetylcholinesterase (AChE). nih.govresearchgate.net AChE is a key enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine. lupinepublishers.com Its inhibition is a primary therapeutic strategy for conditions like Alzheimer's disease, myasthenia gravis, and Parkinson's disease. lupinepublishers.comnih.gov

In a notable study, 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine was synthesized and its inhibitory activity against AChE was evaluated. nih.govresearchgate.net Molecular docking simulations were performed to understand the binding mode of this molecule within the active site of AChE. nih.govresearchgate.net The active site of AChE is characterized by a deep and narrow gorge containing a catalytic anionic site (CAS) and a peripheral anionic site (PAS). ddg-pharmfac.net The docking results for 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine indicated that it likely binds within this active site, suggesting a plausible mechanism for its observed enzyme inhibitory activity. nih.govresearchgate.net These computational predictions are crucial for guiding the synthesis of new derivatives with potentially enhanced inhibitory potency. nih.govresearchgate.net

The predictive power of molecular docking lies in its ability to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the protein-ligand complex. lupinepublishers.com For instance, docking studies with other inhibitors have shown that aromatic moieties often bind in the CAS, while other parts of the molecule can extend along the gorge to interact with the PAS. ddg-pharmfac.net This understanding, derived from docking simulations, is invaluable for the rational design of more effective AChE inhibitors based on the this compound scaffold.

Structural Basis of Ligand Binding and Recognition

While molecular docking provides valuable predictive insights, experimental methods are essential for elucidating the precise structural basis of ligand binding. nih.gov Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level details of the interactions between a ligand and its target protein.

For 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, its structure has been characterized using a variety of spectroscopic methods, including FT-IR, UV-Vis, 1H and 13C NMR, and mass spectrometry, as well as single-crystal X-ray crystallography. nih.govresearchgate.net These experimental data provide a solid foundation for understanding the molecule's intrinsic properties and how it might interact with a biological target. The correlation between theoretical calculations and experimental data strengthens the confidence in the proposed binding modes from docking studies. nih.gov

Hirshfeld surface analysis, a computational technique often used in conjunction with crystallographic data, has been employed to explore the intermolecular interactions of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine. nih.gov This analysis helps to visualize and quantify the non-covalent interactions that are critical for molecular recognition and binding.

The combination of computational simulations and experimental structural data provides a comprehensive picture of how this compound derivatives recognize and bind to their biological targets. nih.gov This detailed understanding is fundamental for the structure-based design of new molecules with improved affinity and selectivity.

Sensing Applications (e.g., Chemosensors for Ions)

The unique photophysical properties of perimidine derivatives, often characterized by fluorescence, make them attractive candidates for the development of chemosensors. semanticscholar.org Chemosensors are molecules designed to signal the presence of a specific analyte, such as a metal ion, through a change in an observable property, like color or fluorescence intensity. nih.govnih.gov

The perimidine ring system, particularly the dihydropyrimidine (B8664642) moiety, can act as a recognition site for metal ions. semanticscholar.org By incorporating additional atoms like oxygen and nitrogen into the molecular structure, the ability of these compounds to selectively bind with metal ions can be enhanced. semanticscholar.org

A study on new perimidine derivatives demonstrated their potential as selective fluorescent chemosensors for copper ions (Cu2+). semanticscholar.org One of the synthesized compounds, ethyl 2-((1-(2,3-dihydro-1H-perimidin-2-yl)naphthalen-2-yl)oxy)acetate, exhibited a "turn-on" fluorescence response upon binding with Cu2+. semanticscholar.org This means that the fluorescence of the compound significantly increased in the presence of Cu2+, allowing for its selective detection. semanticscholar.org The selectivity for Cu2+ was confirmed through fluorescence spectroscopy, and the binding mechanism was further investigated using 1H NMR. semanticscholar.org

Thiophene-based compounds, in general, have been extensively studied as fluorescent chemosensors for various metal ions. nih.gov The changes in fluorescence can be due to mechanisms like Chelation Enhanced Fluorescence Effect (CHEF) or Chelation Enhancement Quenching Effect (CHEQ). nih.gov The incorporation of a thiophene group into the perimidine scaffold can, therefore, contribute to the development of highly sensitive and selective chemosensors. For example, thiophene-based sensors have been developed for the detection of ions like Hg2+, Zn2+, Ga3+, Fe2+, and Ni2+. nih.govrsc.orgresearchgate.net

The development of chemosensors based on this compound for specific ions holds promise for applications in environmental monitoring, biological imaging, and diagnostics.

Future Prospects and Design Principles for Novel Perimidine Architectures

The versatility of the perimidine scaffold, combined with the electronic properties of the thiophene ring, opens up a vast chemical space for the design of novel molecular architectures with tailored functionalities. nih.gov The synthesis of perimidines often involves the condensation of 1,8-naphthalenediamine with various carbonyl compounds, a method that allows for a wide range of substituents to be introduced at the 2-position of the perimidine ring. nih.gov

Future design principles for novel perimidine architectures are likely to focus on several key areas:

Multi-target-directed ligands: Given the complexity of many diseases, molecules that can interact with multiple biological targets are of great interest. researchgate.net For example, in the context of Alzheimer's disease, designing a single molecule that can inhibit AChE and also possess other beneficial properties, such as antioxidant or anti-amyloid aggregation activity, would be a significant advancement. The this compound scaffold provides a platform for incorporating different pharmacophores to achieve such multi-target activity.

Bioorganometallic agents: The incorporation of organometallic moieties, such as ferrocene, into drug candidates is an emerging strategy in medicinal chemistry. mdpi.com Ferrocene can alter the physicochemical properties of a molecule, potentially leading to enhanced biological activity and novel mechanisms of action. mdpi.com Designing hybrid molecules that combine the this compound core with organometallic fragments could lead to new classes of therapeutic agents.

Advanced materials: The photophysical properties that make perimidines useful as chemosensors also suggest their potential in materials science. For instance, they could be explored as components of organic light-emitting diodes (OLEDs), fluorescent probes for bio-imaging, or as dyes. semanticscholar.org Future research will likely involve the synthesis of perimidine derivatives with extended π-conjugated systems to tune their absorption and emission properties for specific applications.

Covalent inhibitors: The design of irreversible inhibitors that form a covalent bond with their target protein is a strategy that can lead to increased potency and duration of action. mdpi.com By incorporating a reactive group, or "warhead," into the this compound structure, it may be possible to develop covalent inhibitors for targets like kinases, which are implicated in cancer. mdpi.com

The continued exploration of the synthesis and properties of this compound derivatives is expected to yield a new generation of molecules with significant potential in medicine and materials science. The key to success will be a multidisciplinary approach that combines synthetic chemistry, computational modeling, and biological evaluation to rationally design and optimize these promising compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-thiophen-2-yl-1H-perimidine, and how can reaction conditions be optimized?

- Methodological Answer : Cyclocondensation reactions using thiophene-carboxaldehyde derivatives and perimidine precursors are commonly employed. Optimization involves systematic variation of catalysts (e.g., acid/base catalysts), solvents (polar aprotic solvents like DMF), and temperature (80–120°C). Reaction progress can be monitored via TLC, and yields improved by refluxing under inert atmospheres . For purification, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : H and C NMR identify proton environments and carbon frameworks. Aromatic protons in thiophene (δ 6.8–7.5 ppm) and perimidine (δ 7.0–8.5 ppm) should show distinct splitting patterns.

- IR : Stretching frequencies for C=N (1600–1680 cm) and C-S (600–700 cm) confirm heterocyclic bonding.

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : Use SHELX for structure refinement. Data collection at low temperatures (100 K) reduces thermal motion artifacts .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties like HOMO-LUMO gaps, and which functionals are most reliable?

- Methodological Answer : Hybrid functionals like B3LYP (combining Becke’s exchange and Lee-Yang-Parr correlation) are recommended for balancing accuracy and computational cost . Basis sets (e.g., 6-311G**) should include polarization/diffusion functions. Solvent effects (via PCM models) improve agreement with experimental UV-Vis spectra. Post-processing with Multiwfn software visualizes electron density distributions.

Q. When experimental biological activity contradicts computational predictions (e.g., binding affinity), what strategies resolve discrepancies?

- Methodological Answer :

- Re-evaluate Computational Models : Test alternative functionals (e.g., M06-2X for non-covalent interactions) or include dispersion corrections (D3-BJ).

- Experimental Validation : Use dose-response assays (e.g., MTT for cytotoxicity ) with controlled cell lines. Cross-validate with molecular docking (AutoDock Vina) to assess binding poses.

- Data Triangulation : Compare results across multiple assays (e.g., antimicrobial disk diffusion vs. microdilution ) to rule out methodological biases.

Q. What crystallographic tools are optimal for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- Software : SHELXL (for refinement) and WinGX (for data processing) handle twinning and disorder .

- Refinement Steps : Apply anisotropic displacement parameters for non-H atoms. Use SQUEEZE (in PLATON) to model solvent-accessible voids.

- Validation : Check CIF files with checkCIF for bond-length outliers and R-factor convergence (<5%).

Q. How can thermodynamic stability under environmental stressors (e.g., humidity, light) be systematically assessed?

- Methodological Answer :

- Experimental : Thermogravimetric analysis (TGA) measures decomposition temperatures. Accelerated stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity.

- Computational : Calculate Gibbs free energy changes (ΔG) via DFT to predict degradation pathways. Compare with Arrhenius plots from experimental kinetics.

Data Contradiction Analysis

Q. How should researchers address contradictions between XRD-derived bond lengths and DFT-optimized geometries?

- Methodological Answer :

- Error Analysis : Check for XRD data collection artifacts (e.g., crystal decay) or DFT basis set limitations.

- Benchmarking : Compare with high-level methods (e.g., CCSD(T)) for critical bond parameters.

- Statistical Validation : Use mean absolute deviations (MAD) to quantify discrepancies. Outliers >0.05 Å may indicate model inadequacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.